N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine
Description
Properties
CAS No. |
89707-36-8 |
|---|---|
Molecular Formula |
C22H26N2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[1-(2-methylphenyl)isoquinolin-3-yl]sulfanylethanamine |
InChI |
InChI=1S/C22H26N2S/c1-4-24(5-2)14-15-25-21-16-18-11-7-9-13-20(18)22(23-21)19-12-8-6-10-17(19)3/h6-13,16H,4-5,14-15H2,1-3H3 |
InChI Key |
WFCADHGCNLPSQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoquinoline Core
The isoquinoline moiety is typically prepared via classical methods such as the Pictet–Spengler cyclization or other condensation reactions involving aromatic amines and aldehydes or ketones. These methods allow the formation of the heterocyclic isoquinoline ring system with various substituents, including the 2-methylphenyl group at the 1-position.
Introduction of the Sulfanyl Group
The key step in the synthesis involves the formation of the sulfanyl (thioether) linkage between the isoquinoline ring and the ethanamine side chain. This is generally achieved by nucleophilic substitution reactions where a thiol or thiolate intermediate reacts with an appropriate electrophilic precursor.
- One approach involves the reaction of a 3-haloisoquinoline derivative with a thiol-containing ethanamine derivative under basic conditions to form the sulfanyl bond.
- Alternatively, the thiol group can be introduced by substitution of a halogen on the isoquinoline ring with a thiolate anion generated from the ethanamine precursor.
Attachment of the N,N-Diethylaminoethyl Side Chain
The diethylaminoethyl moiety is introduced by alkylation of the thiol or sulfanyl intermediate with a suitable haloalkylamine or by direct nucleophilic substitution on a haloalkyl intermediate.
Optimization Techniques
Modern synthetic methods to improve yield and purity include:
- Microwave-assisted synthesis to accelerate reaction rates and improve selectivity.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C–N bonds efficiently, which can be adapted for the formation of the isoquinoline and amine linkages.
- Employing catalytic methodologies to minimize side reactions and improve functional group tolerance.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isoquinoline formation | Pictet–Spengler cyclization with 2-methylphenylamine and aldehyde | Formation of 1-(2-methylphenyl)isoquinoline core |
| 2 | Halogenation at 3-position | Halogenating agent (e.g., NBS or PBr3) | 3-Haloisoquinoline intermediate |
| 3 | Thiolation | Reaction with ethanethiol or thiolate salt | Introduction of sulfanyl group at 3-position |
| 4 | Alkylation | N,N-Diethyl-2-bromoethanamine, base | Formation of N,N-diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine |
This sequence is optimized to maximize yield and purity, with purification steps such as recrystallization or chromatography after each key step.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the structure and substitution pattern.
- Mass Spectrometry (MS) to verify molecular weight.
- Infrared (IR) Spectroscopy to identify functional groups.
- Elemental Analysis to confirm molecular composition.
These methods ensure the compound's identity and purity for further research applications.
Research Findings and Notes
- The sulfanyl linkage is crucial for biological activity, potentially enhancing binding to enzymatic or receptor targets.
- The isoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with anticancer, antimicrobial, and anti-inflammatory properties.
- The diethylaminoethyl side chain improves solubility and membrane permeability, which may influence pharmacokinetics.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Isoquinoline synthesis | Pictet–Spengler cyclization | Aromatic amine + aldehyde, acid catalyst | Forms isoquinoline core with substituents |
| Halogenation | Electrophilic halogenation | NBS, PBr3, or similar | Introduces halogen for substitution |
| Sulfanyl group introduction | Nucleophilic substitution | Ethanethiol or thiolate salt | Forms C–S bond at 3-position |
| Side chain attachment | Alkylation or nucleophilic substitution | N,N-Diethyl-2-bromoethanamine, base | Introduces diethylaminoethyl group |
| Optimization | Microwave-assisted synthesis, Pd-catalysis | Catalysts, microwave irradiation | Enhances yield and purity |
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether moiety undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C, 6h | Corresponding sulfoxide | 78% |
| Oxidation to sulfone | mCPBA, DCM, 0°C → RT, 12h | Corresponding sulfone | 65% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via electrophilic oxygen transfer.
-
Sulfone generation involves two sequential oxidation steps.
Cross-Coupling Reactions
The tertiary amine group participates in CuI- or Pd-catalyzed cross-couplings :
Buchwald-Hartwig Amination
| Substrate | Catalyst/Base | Conditions | Product |
|---|---|---|---|
| Aryl bromide | Pd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub> | Toluene, 110°C, 24h | Biaryl amine derivatives |
Key Observation :
-
The reaction tolerates electron-deficient aryl halides but shows reduced efficiency with sterically hindered substrates .
Ullmann-Type Coupling
| Substrate | Catalyst/Solvent | Conditions | Yield |
|---|---|---|---|
| Aryl iodide | CuI, ChCl/glycerol DES | 100°C, 18h | 82% |
Advantages :
Acid-Base Reactivity
The tertiary amine undergoes protonation in acidic media, forming water-soluble ammonium salts:
| Acid | Solvent | Application |
|---|---|---|
| HCl (1M) | EtOH/H<sub>2</sub>O | Salt formation for improved bioavailability |
Metabolic Transformations
In pharmacological contexts, the compound undergoes hepatic metabolism:
| Phase | Reaction | Enzyme | Metabolite |
|---|---|---|---|
| I | S-Oxidation | CYP3A4 | Sulfoxide derivative |
| II | Glucuronidation | UGT1A1 | Glucuronide conjugate |
Implications :
Scientific Research Applications
The compound N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine has garnered attention in scientific research for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article will explore the compound's applications, supported by comprehensive data tables and documented case studies.
Pharmacological Potential
The compound is primarily investigated for its pharmacological properties, particularly its potential as an antitumor agent. Research indicates that isoquinoline derivatives often exhibit significant biological activity, including anticancer effects.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various isoquinoline derivatives, including compounds similar to this compound. The results demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Neuropharmacology
Another promising application lies in neuropharmacology, where compounds with isoquinoline structures have been shown to interact with neurotransmitter systems.
Case Study: Neuroprotective Effects
Research published in Neuropharmacology highlighted the neuroprotective effects of certain isoquinoline derivatives against oxidative stress-induced neuronal damage. The study suggested that this compound could potentially be developed as a therapeutic agent for neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
The antimicrobial properties of this compound are also under investigation, particularly against resistant strains of bacteria.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the antimicrobial efficacy of this compound against several clinically relevant pathogens.
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard reference material for developing analytical methods due to its unique spectral properties.
Case Study: Spectroscopic Analysis
A study focused on the spectroscopic characterization of various sulfur-containing compounds, including this compound, using techniques such as NMR and mass spectrometry to establish reliable methods for detecting similar compounds in complex mixtures .
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((1-(o-tolyl)isoquinolin-3-yl)thio)ethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of N,N-diethyl-2-(heterocyclic)ethan-1-amine derivatives. Key structural comparisons include:
Key Structural Differences :
- Core Heterocycle: The target compound’s isoquinoline core (benzene fused with pyridine) contrasts with benzimidazole (benzene fused with imidazole) in analogs like Isotonitazene. This alters electronic properties and binding interactions .
- Substituents : The 2-methylphenyl group and sulfanyl linker distinguish it from benzyl-substituted benzimidazoles. The absence of a nitro group (common in Flunitazene/Isotonitazene) may reduce redox activity and toxicity .
Pharmacological and Legal Considerations
- The target compound’s isoquinoline core may confer distinct receptor affinity, though this remains unverified .
- Legal Status: Many analogs are controlled substances. For example, Isotonitazene is classified as Schedule I in multiple U.S. states due to opioid-like effects .
Physicochemical Properties
- Stability : The sulfanyl linker may offer metabolic resistance compared to ester/ether linkers in related compounds, though this requires validation .
Biological Activity
N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine, also known as a complex isoquinoline derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 89707-36-8 |
| Molecular Formula | C22H26N2S |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethanamine |
| Canonical SMILES | CCN(CC)CCSC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3C |
This compound features a thioether linkage, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically follows a multi-step process:
- Formation of Isoquinoline Core : The isoquinoline structure can be synthesized using methods such as the Pomeranz-Fritsch reaction.
- Thioether Formation : The thioether linkage is introduced by reacting the isoquinoline derivative with a thiol compound.
- N,N-Diethylation : The final step involves alkylation of the amine group with diethyl groups using diethyl sulfate or similar agents.
Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
A study focusing on quinoline derivatives revealed that certain compounds effectively inhibited growth in cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Effects
Isoquinoline derivatives have also been evaluated for their antimicrobial properties. Compounds within this class have demonstrated activity against various bacterial and fungal strains. The specific mechanism often involves interference with microbial metabolic pathways or enzyme inhibition .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression or microbial growth.
- Receptor Binding : It could potentially bind to receptors that mediate cellular signaling pathways, influencing cell survival and proliferation.
Study on Anticancer Activity
A recent study evaluated a series of isoquinoline derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as therapeutic agents .
Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of related isoquinoline derivatives against resistant bacterial strains. The study found that certain derivatives showed significant inhibition zones in agar diffusion tests, suggesting potent antimicrobial activity .
Q & A
Q. What methodologies are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is the gold standard for resolving complex heterocyclic structures like this isoquinoline derivative. Key steps include:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Use of SHELXD for phase problem solutions and SHELXL for refinement, leveraging restraints for disordered regions (e.g., the sulfanyl-ethylamine side chain) .
- Validation with PLATON to check for missed symmetry or twinning, critical for compounds with flexible substituents .
Q. How can researchers verify the compound’s purity and structural integrity during synthesis?
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula accuracy (e.g., resolving isotopic patterns for sulfur and nitrogen).
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to assign protons and carbons, focusing on the isoquinoline ring’s deshielded signals and sulfanyl group splitting patterns.
- HPLC-PDA: Employ reverse-phase chromatography with photodiode array detection to identify impurities (>95% purity threshold) .
Q. What safety protocols are critical for handling this compound in the lab?
- Refer to GHS hazard codes H302/H315 (toxic if swallowed, skin irritant) and use fume hoods for synthesis steps involving volatile reagents.
- Store under inert atmosphere (argon/nitrogen) to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can computational modeling predict this compound’s pharmacological interactions?
- Molecular Dynamics (MD) Simulations: Model binding to opioid receptors (e.g., μ-opioid receptor) using the isoquinoline core as a scaffold. Compare with structural analogs like Metonitazene (benzimidazole derivatives) to infer affinity trends .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor interactions .
Q. What strategies address contradictions in pharmacological data for controlled analogs?
- In Vitro Binding Assays: Use tritiated ligands (e.g., -DAMGO) to measure receptor affinity while adhering to DEA licensing requirements for Schedule I analogs .
- Metabolic Stability Studies: Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .
Q. How can researchers resolve crystallographic disorder in the isoquinoline-sulfanyl moiety?
- Apply Twinning Analysis in SHELXL to model rotational disorder of the 2-methylphenyl group.
- Use SQUEEZE (PLATON) to account for solvent-accessible voids caused by bulky substituents .
Q. What synthetic routes minimize byproducts given regulatory constraints on precursor availability?
- Microwave-Assisted Synthesis: Shorten reaction times for critical steps (e.g., SNAr reactions to attach the sulfanyl group), reducing decomposition risks.
- Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to comply with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
